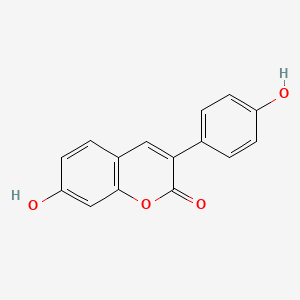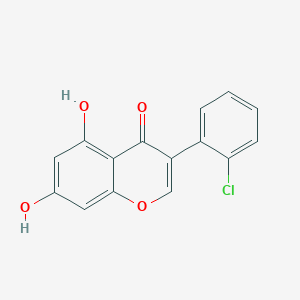
7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one
Descripción general
Descripción
7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles Coumarins are known for their diverse biological and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one can be achieved through various methods. One common approach involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one reacts with alkyl halogenides in the presence of potassium carbonate in dimethylformamide (DMF) as a solvent .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of green solvents and catalysts to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products.
Aplicaciones Científicas De Investigación
7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, affecting metabolic pathways.
Cell Signaling: It can modulate cell signaling pathways, influencing cell proliferation and apoptosis.
Comparación Con Compuestos Similares
- 7-Hydroxy-3-phenyl-4H-chromen-4-one
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
Comparison: While these compounds share a similar core structure, the presence and position of hydroxy and methoxy groups can significantly influence their chemical behavior and biological activity.
Propiedades
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVROUNAFWXBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-5-[[(1,1-dioxothiolan-3-yl)amino]methyl]-6-hydroxy-7-methyl-1-benzofuran-3-one;hydrochloride](/img/structure/B7945656.png)
![3-(4-Chlorophenyl)-7-hydroxy-8-[(2-hydroxyethylamino)methyl]-2-methylchromen-4-one;hydrochloride](/img/structure/B7945664.png)
![7-Hydroxy-8-[(2-hydroxyethylamino)methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one;hydrochloride](/img/structure/B7945668.png)
![(2Z)-7-[[(1,1-dioxothiolan-3-yl)amino]methyl]-2-[(4-ethylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one;hydrochloride](/img/structure/B7945674.png)
![ethyl 4-[[(2Z)-6-hydroxy-4-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-7-yl]methyl]piperazine-1-carboxylate](/img/structure/B7945676.png)
![(2Z)-7-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one](/img/structure/B7945693.png)


![1-[[3-[(4-Ethoxycarbonylphenoxy)methyl]-6-hydroxy-1,2-benzoxazol-7-yl]methyl]piperidine-3-carboxylic acid](/img/structure/B7945708.png)
![1-{[7-Hydroxy-3-(4-methoxyphenyl)-5-methyl-4-oxo-4 h-chromen-8-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B7945710.png)

![(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B7945735.png)
![2-amino-N-[3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)phenyl]acetamide hydrochloride](/img/structure/B7945744.png)
